4-Fluorophenylhydrazine hydrochloride
Overview
Description
4-Fluorophenylhydrazine hydrochloride is a chemical compound that is related to various phenylhydrazine derivatives. These derivatives have been studied for their interactions with biological systems, their potential in synthesizing novel compounds, and their reactivity in chemical reactions. The studies on these compounds provide insights into their chemical behavior and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related fluorophenylhydrazine compounds involves multiple steps, including acylation, chlorination, hydrolysis, diazotization, and reduction reactions. For instance, 4-chloro-2-fluorophenylhydrazine is synthesized from 2-fluoroaniline through these steps, achieving a high yield and purity . Another synthesis approach uses phase transfer catalysis to improve the yield of 4-chloro-2-fluorophenylhydrazine, indicating the importance of optimizing reaction conditions .
Molecular Structure Analysis
The molecular structure of fluorophenylhydrazine derivatives is characterized by the presence of a fluorine atom on the phenyl ring, which can influence the electronic properties and reactivity of the molecule. For example, the structure of 3,5-bis(4-fluorophenyl)-1-phenyl-1H-pyrazole shows some aromatic-type delocalization in the pyrazole ring, and the molecules are linked into chains by hydrogen bonding .
Chemical Reactions Analysis
Fluorinated phenylhydrazines exhibit interesting reactivity patterns, such as the formation of hydrazones when reacted with 4-hydroxynonenal (4-HNE). These reactions can proceed with good yields and rates, leading to the formation of stable adducts that are useful for analytical derivatizations . Additionally, the reactivity of these compounds can lead to the formation of complex heterocycles, as demonstrated by the synthesis of benzo-annelated heterocycles from fluorophenyl pyridazinyl ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenylhydrazine derivatives are influenced by the substituents on the phenyl ring. These properties are important for their interactions with biological systems, as seen in the study of dihydrochloride fluphenazine's interaction with DPPC liposomes, which affects the bilayer structure and has implications for multidrug-resistant activity . The antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives also highlights the biological relevance of these compounds .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : 4-Fluorophenylhydrazine hydrochloride is involved in the synthesis of various chemical compounds. For example, it has been used in the synthesis of polyfluoroalkyl-containing indazolones, a process characterized by IR, NMR, and mass-spectrometric methods (Khlebnikova, Isakova, Baranovskii, & Lakhvich, 2008). Additionally, it has been utilized in the regioselective synthesis of fluorine-containing indazolones (Khlebnicova, Isakova, Lakhvich, & Kurman, 2008).
Biological and Environmental Applications
- Fluorescent Probes : A study demonstrated the use of 4-Fluorophenylhydrazine hydrochloride derivatives in designing ratiometric fluorescent probes for the detection of hydrazine in biological and water samples. This application is significant for environmental monitoring and health safety (Zhu et al., 2019).
Pharmaceutical Research
- Antimicrobial and Antitumor Activities : In pharmaceutical research, derivatives of 4-Fluorophenylhydrazine hydrochloride have been synthesized and tested for antimicrobial and antitumor activities. For instance, N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives exhibited promising antibacterial and antifungal properties (Ahsan et al., 2016). Additionally, certain fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety have shown in vitro antitumor activity (Bhat et al., 2009).
Cytochemical Techniques
- Electron Microscopy : 4-Fluorophenylhydrazine hydrochloride has been used in cytochemical techniques for electron microscopy, particularly in localizing mucosubstances and polysaccharides. This application highlights its utility in detailed biological investigations (Stoward & Bradbury, 2004).
Safety And Hazards
4-Fluorophenylhydrazine hydrochloride is considered hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is suspected of causing cancer and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
properties
IUPAC Name |
(4-fluorophenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKUXLUOKFSMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961005 | |
Record name | (4-Fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40961005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenylhydrazine hydrochloride | |
CAS RN |
823-85-8, 40594-35-2 | |
Record name | (4-Fluorophenyl)hydrazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=823-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazine, (4-fluorophenyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40594-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Fluorophenyl)hydrazine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Fluorophenyl)hydrazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040594352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Fluorophenyl)hydrazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75638 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | (4-Fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40961005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorophenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-fluorophenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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